β2-Selectivity: Olodaterol vs. Formoterol, Indacaterol, Salmeterol, and Vilanterol
In a direct comparative in vitro study, olodaterol demonstrated a selectivity profile intermediate between the high selectivity of salmeterol/vilanterol (>1000-fold) and the lower selectivity of indacaterol (40-fold). The β2-selectivity of olodaterol and formoterol is mediated by a different receptor region than that of salmeterol and vilanterol, who utilize a specific exosite [1].
| Evidence Dimension | β2-Selectivity (Fold over β1-AR) |
|---|---|
| Target Compound Data | 241-fold (vs. β1-AR) |
| Comparator Or Baseline | Salmeterol: >1000-fold; Vilanterol: >1000-fold; Indacaterol: 40-fold; Formoterol: Data not provided in this specific comparison, but noted as having similar selectivity mechanism |
| Quantified Difference | Olodaterol selectivity is lower than salmeterol/vilanterol but substantially higher than indacaterol. |
| Conditions | Radioligand binding and functional studies in CHO cells stably expressing human β2 and β1-adrenoceptors. |
Why This Matters
This level of selectivity balances bronchodilation with a potentially reduced cardiac risk profile compared to less selective agonists, a key factor in long-term COPD management.
- [1] Proudman RGW, Baker JG. A comparison of the molecular pharmacological properties of current short, long and ultra-long-acting β2-agonists used for asthma and COPD. Pharmacol Res Perspect. 2025;13(5):e70154. View Source
